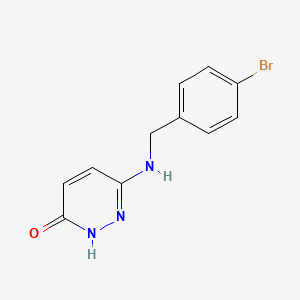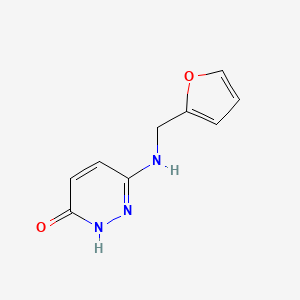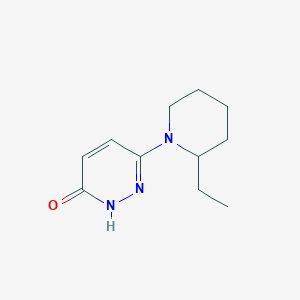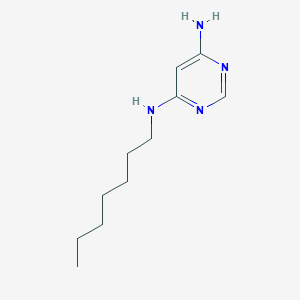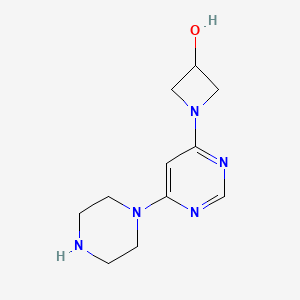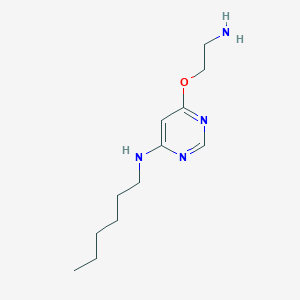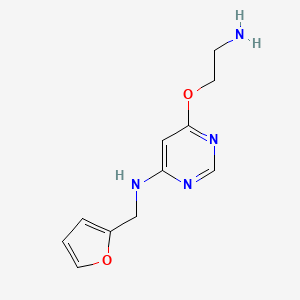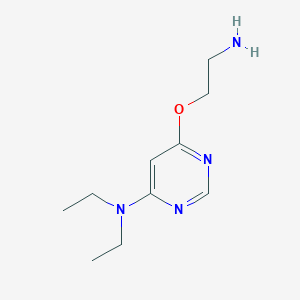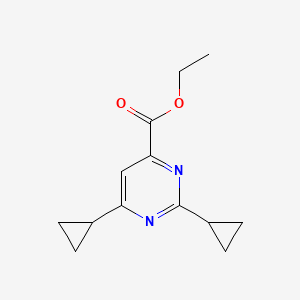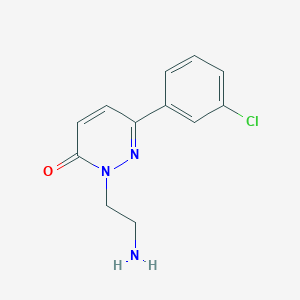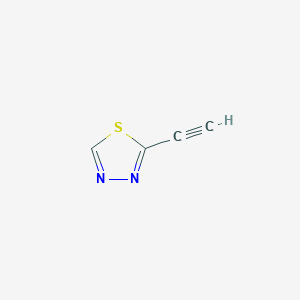
2-乙炔基-1,3,4-噻二唑
描述
“2-Ethynyl-1,3,4-thiadiazole” is a chemical compound with the molecular formula C4H2N2S . It has an average mass of 110.137 Da and a monoisotopic mass of 109.993866 Da .
Synthesis Analysis
A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
Molecular Structure Analysis
The molecular structure of “2-Ethynyl-1,3,4-thiadiazole” includes 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond . It has a molar refractivity of 27.6±0.4 cm³ and a polarizability of 10.9±0.5 10^-24 cm³ .
Physical and Chemical Properties Analysis
“2-Ethynyl-1,3,4-thiadiazole” has a density of 1.3±0.1 g/cm³, a boiling point of 192.6±23.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 41.1±3.0 kJ/mol and a flash point of 76.8±13.0 °C . The index of refraction is 1.579 .
科学研究应用
1. 生物学和药理活性
2-乙炔基-1,3,4-噻二唑作为1,3,4-噻二唑类的一种变体,以其广泛的生物活性而闻名。这包括其作为抗癌、利尿剂、抗菌、抗真菌、抗结核、和利什曼原虫药物的潜在作用。此外,它对中枢神经系统有影响,表现出抗惊厥、抗炎、抗抑郁、镇痛和抗焦虑等效应。其作用机制涉及与多种酶的相互作用,如碳酸酐酶、环氧合酶、中性内肽酶、氨肽酶N、基质金属蛋白酶、磷酸二酯酶和酪氨酸激酶。这种广泛的活性使2-乙炔基-1,3,4-噻二唑及其衍生物在药物化学领域中成为开发新治疗剂的宝贵资源 (Matysiak, 2015)。
2. 材料科学和电子学
2-乙炔基-1,3,4-噻二唑的结构在材料科学中具有广泛的应用前景,特别是在电导材料的开发方面。像2,5-双(苯基乙炔基)-1,3,4-噻二唑这样的衍生物已被研究,用作具有导电性能的聚合物材料的构建模块。这些化合物中的乙炔基有助于较小的最高占据分子轨道-最低未占据分子轨道能隙,并保持平面性,这对于用于电导的材料来说是至关重要的性质。这些性质受溶剂环境的影响,显示出在不同应用中的潜在多功能性 (Granadino-Roldán等,2009)。
3. 抗菌和抗真菌应用
1,3,4-噻二唑核,2-乙炔基-1,3,4-噻二唑所属的一部分,由于其广泛的药理活性而受到广泛研究。这包括显著的抗菌性能,许多衍生物表现出比标准药物更高的抗菌活性。在衍生化过程中胺基团的反应性使1,3,4-噻二唑基团成为合成新的药理活性衍生物的多功能支架,表明其在开发未来抗菌剂中的潜力 (Serban et al., 2018)。
未来方向
The development of efficient methods for rapidly tracing and inhibiting the SHP1 activity in complex biological systems is of considerable significance for advancing the integration of diagnosis and treatment of the related disease . This suggests that “2-Ethynyl-1,3,4-thiadiazole” and its derivatives could have potential applications in the field of medicine.
作用机制
Target of Action
It is known that thiadiazole derivatives have shown significant anticancer properties . They have been evaluated for their cytotoxic effects on various human cancer cell lines .
Mode of Action
It is known that thiadiazole derivatives can induce apoptosis in tumor cells and hinder their cell cycle progression to impede further proliferation .
Biochemical Pathways
It is known that thiadiazole derivatives can affect cancer cell growth and survival .
Pharmacokinetics
It is known that many anticancer drugs present pharmacokinetic drawbacks, including low water solubility, that negatively affect the drug circulation time and bioavailability .
Result of Action
It is known that thiadiazole derivatives can exhibit anti-proliferative effects .
Action Environment
It is known that the biological properties of thiadiazole derivatives can be influenced by various factors .
生化分析
Biochemical Properties
2-Ethynyl-1,3,4-thiadiazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between 2-Ethynyl-1,3,4-thiadiazole and cytochrome P450 enzymes is characterized by the binding of the ethynyl group to the active site of the enzyme, leading to inhibition of enzyme activity .
Additionally, 2-Ethynyl-1,3,4-thiadiazole has been found to interact with proteins involved in cellular signaling pathways. For instance, it can bind to kinases, which are enzymes that play a pivotal role in the phosphorylation of proteins. The binding of 2-Ethynyl-1,3,4-thiadiazole to kinases can modulate their activity, thereby influencing downstream signaling events .
Cellular Effects
The effects of 2-Ethynyl-1,3,4-thiadiazole on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Ethynyl-1,3,4-thiadiazole can inhibit the proliferation of cancer cells by interfering with the cell cycle . It has been observed to induce cell cycle arrest at the G1 phase, thereby preventing the progression of cells to the S phase .
Moreover, 2-Ethynyl-1,3,4-thiadiazole can modulate gene expression by affecting transcription factors. This compound has been shown to inhibit the activity of transcription factors such as NF-κB, which plays a critical role in the regulation of genes involved in inflammation and immune responses . By inhibiting NF-κB, 2-Ethynyl-1,3,4-thiadiazole can reduce the expression of pro-inflammatory genes, thereby exerting anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of action of 2-Ethynyl-1,3,4-thiadiazole involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the ethynyl group to the active sites of enzymes, leading to enzyme inhibition. For instance, the binding of 2-Ethynyl-1,3,4-thiadiazole to cytochrome P450 enzymes results in the inhibition of their catalytic activity, thereby affecting the metabolism of various substrates .
In addition to enzyme inhibition, 2-Ethynyl-1,3,4-thiadiazole can also modulate the activity of transcription factors. This compound has been shown to bind to the DNA-binding domains of transcription factors, thereby preventing their interaction with target DNA sequences . This inhibition of transcription factor activity can lead to changes in gene expression, ultimately affecting cellular processes such as inflammation and immune responses .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Ethynyl-1,3,4-thiadiazole in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that 2-Ethynyl-1,3,4-thiadiazole is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the degradation of the compound, resulting in the formation of by-products that may affect its biological activity .
In terms of long-term effects, 2-Ethynyl-1,3,4-thiadiazole has been observed to exert sustained inhibitory effects on enzyme activity and gene expression over extended periods . This prolonged activity makes it a valuable tool for studying chronic conditions and long-term biochemical processes .
Dosage Effects in Animal Models
The effects of 2-Ethynyl-1,3,4-thiadiazole at different dosages have been studied in animal models to understand its therapeutic potential and toxicity. At low to moderate doses, 2-Ethynyl-1,3,4-thiadiazole has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have also been observed, where the biological activity of 2-Ethynyl-1,3,4-thiadiazole increases with dosage up to a certain point, beyond which further increases in dosage do not enhance the activity but instead lead to adverse effects . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .
属性
IUPAC Name |
2-ethynyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S/c1-2-4-6-5-3-7-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNOBPCYWVPIAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


